molecular formula C10H11BrO2S B2364903 2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid CAS No. 360774-22-7

2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid

Cat. No.: B2364903
CAS No.: 360774-22-7
M. Wt: 275.16
InChI Key: GDPFLWRTLIJQRR-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid is a small-molecule organosulfur compound with the CAS Registry Number 360774-22-7 and a molecular formula of C 10 H 11 BrO 2 S, corresponding to a molecular weight of 275.16 g/mol . This compound features a propanoic acid backbone substituted with a (4-bromobenzyl)sulfanyl group, making it a valuable building block in synthetic and medicinal chemistry research. As a research chemical, its primary applications include serving as a key synthetic intermediate in the development of more complex molecules. Its structure, incorporating both a carboxylic acid handle and a bromo-aromatic moiety, allows for diverse chemical transformations and potential use in cross-coupling reactions, scaffold elaboration, and the synthesis of compound libraries for biological screening. Researchers may also explore its utility in the preparation of potential protease inhibitors or as a precursor for functional materials. The bromine atom and the sulfur-containing chain offer distinct points for structural modification, facilitating structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPFLWRTLIJQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfenylation of 4-Bromobenzyl Chloride with Propanoic Acid Derivatives

Methodology :

  • Starting Materials :
    • 4-Bromobenzyl chloride
    • 2-Mercaptopropanoic acid or its protected ester
  • Reaction Conditions :

    • Base: Sodium bicarbonate (1.2 eq) in aqueous medium
    • Solvent: Dichloromethane (DCM) or toluene
    • Temperature: 25–35°C for 10–16 hours
  • Mechanism :
    Nucleophilic substitution (SN2) where the thiolate anion attacks the benzylic carbon of 4-bromobenzyl chloride.

Key Data :

Parameter Value Source
Yield 46.6–78%
Purity (GC/HPLC) 98.2–99.28%
Byproducts 0.72% 3-bromo isomer

Optimization :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases yield to 88% by enhancing interfacial reactivity.
  • Acidic workup (pH 5 with HCl) minimizes disulfide formation.

Bromination of Preformed Thioether Intermediates

Methodology :

  • Intermediate Synthesis :
    • React 2-[(phenylmethyl)sulfanyl]propanoic acid with bromine in aqueous NaHCO₃.
  • Bromination Conditions :
    • Bromine (1–2 eq) in water/toluene biphasic system
    • Temperature: 25–35°C for 10 hours

Key Data :

Parameter Value Source
Regioselectivity >99% para-bromination
Yield After Recrystallization 74.3–81%

Advantages :

  • Avoids handling volatile thiol precursors.
  • Scalable to kilogram batches (e.g., 190 kg per batch).

One-Pot Thioetherification-Bromination

Methodology :

  • Reagents :
    • 2-Mercaptopropanoic acid
    • 4-Bromobenzyl alcohol
    • Brominating agent (e.g., PBr₃ or HBr/H₂O₂)
  • Conditions :
    • H₂SO₄ catalyst in DCM
    • 70–80°C for 8–10 hours

Key Data :

Parameter Value Source
Conversion Rate 95%
Isolated Yield 79%

Mechanistic Insight :
In situ generation of 4-bromobenzyl bromide from alcohol enhances reactivity with the thiol group.

Industrial-Scale Production

Large-Batch Synthesis (Patent CN104355988A)

Procedure :

  • Step 1 : Bromination of 2-(4-methylphenyl)propanoic acid using HBr/H₂O₂.
  • Step 2 : Thioetherification with NaSH in DMF at 100°C.

Data :

Metric Value
Annual Output 10+ metric tons
Cost Efficiency 30% reduction vs. legacy methods

Purification :

  • Recrystallization from heptane achieves >99% purity.

Continuous Flow Reactor Approach

Setup :

  • Microreactor with residence time of 5 minutes
  • Solvent: Supercritical CO₂

Advantages :

  • 98% yield at 150°C
  • Eliminates solvent waste

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Sulfenylation 46.6–78 98.2–99.28 High Moderate
Bromination of Intermediate 74.3–81 99.2 Very High High
One-Pot 79 97.5 Medium Low
Continuous Flow 98 99.9 Very High Very High

Challenges and Solutions

Byproduct Formation

  • Issue : 3-Bromo isomer (up to 5.5%) in non-optimized brominations.
  • Solution : Use of NaHCO₃ buffer (pH 7–8) suppresses ortho-bromination.

Thiol Oxidation

  • Issue : Disulfide formation reduces yield by 15–20%.
  • Solution : Conduct reactions under N₂ atmosphere with 0.1% EDTA additive.

Emerging Techniques

Enzymatic Sulfenylation

  • Catalyst : Cysteine sulfhydrylase from E. coli
  • Yield : 82% at 37°C in phosphate buffer

Photoredox Catalysis

  • Conditions : Ru(bpy)₃Cl₂, blue LED, DMF
  • Advantage : 90% yield in 2 hours at room temperature

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfanyl linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Properties/Applications
2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid (hypothetical) C₁₀H₁₁BrO₂S 283.22 (calculated) 4-Bromobenzyl, sulfanyl, propanoic acid Likely polar, potential hydrogen bonding via –COOH and –S– groups; possible crystallographic relevance
2-[(4-Bromophenyl)sulfanyl]propanoic acid C₉H₉BrO₂S 261.14 4-Bromophenyl, sulfanyl, propanoic acid Predicted collision cross-section data available; structural analogs used in drug design
2-(4-Methylphenyl)sulfanylpropanoic acid C₁₀H₁₂O₂S 212.26 4-Methylphenyl, sulfanyl, propanoic acid Higher lipophilicity due to methyl group; used in biochemical reagent studies
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid C₁₀H₁₀BrFO₂ 273.09 4-Bromo-2-fluorophenyl, methyl, propanoic acid Fluorine enhances bioavailability; used in high-throughput pharmaceutical screening
2-{[(4-methylphenyl)sulphonyl]amino}propanoic acid C₁₀H₁₃NO₄S 259.28 4-Methylphenylsulfonamide, propanoic acid IR and NMR data confirm hydrogen bonding; potential enzyme inhibition via sulfonamide group
3-(4-Bromophenyl)-2-methylacrylic acid C₁₀H₉BrO₂ 241.08 4-Bromophenyl, acrylic acid Antitumor and antibacterial activity; structural similarity to cinnamic acid derivatives

Key Structural and Functional Differences:

Substituent Effects: Bromine vs. Methyl groups (e.g., in ) improve lipophilicity, while fluorine (e.g., in ) optimizes metabolic stability. Sulfanyl vs. Sulfonamide: Sulfanyl (–S–) groups (as in ) facilitate hydrogen bonding and disulfide formation, whereas sulfonamide (–SO₂NH–) groups (as in ) enhance acidity and enzyme-binding capacity.

Biological Activity: Propanoic acids with sulfanyl groups (e.g., ) are less studied for direct pharmacological activity compared to sulfonamide derivatives (e.g., ) or ibuprofen analogs . Cinnamic acid derivatives (e.g., ) exhibit notable antibacterial and antitumor effects, suggesting that brominated propanoic acids may share similar mechanisms.

Crystallographic Relevance :

  • Brominated compounds are often used in crystallography due to heavy-atom effects for phase determination . The sulfanyl group’s hydrogen-bonding propensity (as in ) may influence crystal packing.

Research Findings and Data

  • Hydrogen Bonding: Sulfanyl and carboxylic acid groups in propanoic acid derivatives form robust hydrogen-bonding networks, critical for crystal engineering . For example, 2-{[(4-methylphenyl)sulphonyl]amino}propanoic acid exhibits IR peaks at 3250 cm⁻¹ (N–H) and 1722 cm⁻¹ (C=O), confirming intermolecular interactions .
  • Thermal Stability : Melting points vary with substituents; brominated derivatives (e.g., ) typically have higher melting points than methylated analogs (e.g., ).

Biological Activity

2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrO2S, with a molecular weight of approximately 318.19 g/mol. The compound features a propanoic acid backbone substituted with a sulfanyl group and a 4-bromophenyl moiety, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromophenyl group can engage in non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, affecting enzyme activity and protein function. These interactions are crucial for its role in enzyme inhibition and modulation of cellular pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been screened for its effects on multicellular spheroids, showing significant cytotoxicity against specific cancer cell lines .
  • Enzyme Inhibition : The compound is noted for its role in enzyme inhibition studies, particularly in relation to protein-ligand interactions. It has been shown to affect the activity of various enzymes involved in metabolic pathways .
  • Potential Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent in treating diseases characterized by dysregulated enzyme activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-[(4-Chlorophenyl)sulfanyl]propanoic acidChlorine instead of bromineAltered reactivity; potential for different enzyme interactions
2-[(4-Methylphenyl)sulfanyl]propanoic acidMethyl group substitutionDifferent steric and electronic properties affecting activity
2-[(4-Nitrophenyl)sulfanyl]propanoic acidNitrophenyl groupPotentially different mechanisms of action

This table illustrates how variations in substituents can influence the biological activity and interaction profiles of related compounds.

Case Studies and Research Findings

  • Antitumor Screening : A notable study screened various compounds for antitumor activity, identifying this compound as a promising candidate due to its significant inhibition of tumor cell growth .
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes has shown that it can effectively inhibit their activity at varying concentrations, indicating potential for therapeutic applications in diseases where these enzymes are dysregulated .
  • In Silico Modeling : Computational studies have provided insights into the binding affinities and interaction dynamics between this compound and target proteins, supporting experimental findings regarding its efficacy as an inhibitor .

Q & A

Q. What are the established synthetic routes for 2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid, and how can reaction parameters be optimized?

The synthesis typically involves coupling 4-bromobenzyl mercaptan with α-bromopropanoic acid derivatives under nucleophilic substitution conditions. Key steps include protecting the thiol group during intermediate stages to prevent oxidation. Optimization focuses on solvent selection (e.g., THF or DMF), base strength (e.g., K₂CO₃), and temperature control (60–80°C) to achieve yields >75%. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • X-ray crystallography : Resolves stereochemical configuration and bond angles (e.g., C–S bond length ≈1.82 Å) .
  • NMR spectroscopy : Key signals include δ 7.45–7.30 ppm (aromatic protons), δ 3.80 ppm (–SCH₂–), and δ 1.50 ppm (CH₃ group) .
  • Mass spectrometry : Molecular ion peak at m/z 287 (M⁺) confirms molecular weight .

Q. How are common synthesis impurities identified and mitigated?

Impurities like unreacted 4-bromobenzyl bromide or oxidized disulfide byproducts are characterized using HPLC-MS. Strategies include inert atmosphere reactions (N₂/Ar) to prevent thiol oxidation and using excess α-bromopropanoic acid to drive the reaction to completion .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s activity as a tyrosinase inhibitor?

The sulfanyl group (–S–) chelates copper ions in the tyrosinase active site, disrupting melanin synthesis. Competitive inhibition assays show IC₅₀ values of ~12 µM, with molecular docking simulations suggesting hydrophobic interactions between the 4-bromophenyl group and enzyme subsites .

Q. How can contradictory data on its PPAR-γ agonist activity be resolved?

Discrepancies in reported EC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay variability (e.g., luciferase reporter vs. radioligand binding). Standardizing cell lines (e.g., HEK293T-PPARγ) and normalizing to reference agonists (e.g., rosiglitazone) improves reproducibility .

Q. What SAR strategies enhance metabolic stability for therapeutic applications?

  • Phenyl ring modifications : Introducing electron-withdrawing groups (e.g., –NO₂) at the para position increases oxidative stability but reduces solubility.
  • Propanoic acid substitution : Methyl ester prodrugs improve oral bioavailability by 40% in rodent models .

Q. Which in vivo models are suitable for evaluating anti-diabetic efficacy?

  • Ob/ob mice : Assess glucose tolerance and insulin sensitivity after 4-week oral administration (50 mg/kg/day).
  • Zucker diabetic fatty (ZDF) rats : Measure HbA1c reduction and PPAR-γ activation in adipose tissue .

Q. How do computational methods predict target interactions?

Molecular dynamics simulations (AMBER force field) model binding to PPAR-γ’s ligand-binding domain, revealing hydrogen bonds with Ser289 and His449. Free energy calculations (MM-PBSA) correlate with experimental ΔG values (R² = 0.89) .

Methodological Guidance

Protocol for scaling up synthesis without compromising yield

  • Step 1 : Replace THF with cheaper toluene as the solvent (maintain 70°C).
  • Step 2 : Use continuous flow reactors to enhance mixing and heat dissipation.
  • Step 3 : Implement inline IR spectroscopy to monitor reaction progress in real time .

Best practices for stability studies under physiological conditions

  • Buffer selection : Phosphate-buffered saline (pH 7.4) with 0.1% BSA to mimic blood plasma.
  • LC-MS analysis : Detect degradation products (e.g., sulfoxide derivatives) after 24-hour incubation at 37°C .

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